molecular formula C11H16N2O B2673891 2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide CAS No. 86847-77-0

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide

Cat. No.: B2673891
CAS No.: 86847-77-0
M. Wt: 192.262
InChI Key: GMKUFMYZJOPWSH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide is a chemical compound with the CAS Number: 86847-77-0 and a molecular weight of 192.26 . It is also known by its IUPAC name, 2,2-dimethyl-N-(4-methyl-2-pyridinyl)propanamide . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O/c1-8-5-6-12-9(7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 192.26 . The compound is stored at 4°C .

Scientific Research Applications

Structural Variation in Copper(I) Complexes

Research by Yang, Powell, and Houser (2007) explores the structural variation in copper(I) complexes with pyridylmethylamide ligands, including derivatives of 2,2-dimethyl-N-(2-pyridylmethyl)propionamide. This study elucidates the coordination geometry and electrochemical properties of these complexes, contributing to the understanding of their potential applications in catalysis and material science (Yang, Powell, & Houser, 2007).

Polyamides with Pyridyl Moiety

Faghihi and Mozaffari (2008) synthesized new polyamides using a pyridyl moiety, aiming to explore their thermal properties and solubility. This work contributes to the development of materials with specific thermal and solubility characteristics for potential use in high-performance polymers and coatings (Faghihi & Mozaffari, 2008).

Fire Retardant Finish with Bio Cross-linker

Mohsin et al. (2013) investigated the enhancement of fire retardant finishes using an environment-friendly bio cross-linker for cotton. This study provides insights into sustainable approaches to improving fire retardancy in textiles, which is crucial for safety and environmental conservation (Mohsin, Ahmad, Khatri, & Zahid, 2013).

Reactive Organophosphorus Flame Retardant Agents for Cotton

Wu and Yang (2006) examined different reactive organophosphorus flame retardant agents for cotton, including the bonding of these agents to the fabric. Their research contributes to the development of safer and more effective flame retardants for textiles (Wu & Yang, 2006).

Antitumor and Antimicrobial Activities of Pyrazolopyridines

El‐Borai et al. (2013) explored the synthesis of pyrazolopyridine derivatives and evaluated their antioxidant, antitumor, and antimicrobial activities. This research highlights the potential therapeutic applications of these compounds in medicine (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Highly Organosoluble Fluorinated Polyamides and Polyimides

Liaw, Huang, and Chen (2006) reported on the synthesis of color lightness and highly organosoluble fluorinated polyamides and polyimides based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. This research is significant for the development of advanced materials with specific optical and solubility properties for use in electronics and optics (Liaw, Huang, & Chen, 2006).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can provide detailed safety and hazard information . It’s always important to handle chemicals with appropriate safety measures.

Properties

IUPAC Name

2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-5-6-12-9(7-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKUFMYZJOPWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-methylpyridin-2-amine (25.0 g, 0.230 mol) and Et3N (35.0 g, 0.350 mmol) in CH2Cl2 (200 ml) was added pivaloyl chloride (33.1 g, 0.270 mol) drop-wise. The mixture was stirred for 4 h under N2 atmosphere. The reaction mixture was quenched with water and was extracted with ethyl acetate (200 mL×3). The combined organic extracts were dried over anhydrous Na2SO4, evaporated under vacuum and purified by chromatography on silica gel (20% ethyl acetate in petroleum ether) to afford N-(4-methylpyridin-2-yl)pivalamide (36.2 g, 82%). 1H NMR (CDCl3, 300 MHz) δ 8.09-8.08 (m, 2H), 8.00 (br s, 1H), 6.83 (dd, J=4.8, 0.6 Hz, 1H), 2.33 (s, 3H), 1.30 (s, 9H).
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25 g
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35 g
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33.1 g
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200 mL
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Synthesis routes and methods III

Procedure details

4-Methyl-pyridin-2-ylamine (30 g, 0.28 mol) was dissolved in DCM (300 mL) and treated with TEA (41 mL) followed by trimethylacetyl chloride (38 mL) via a dropping funnel over 30 min. The mixture was allowed to stir overnight at RT, then poured into a separatory funnel with water (100 mL) and satd. aq. NaHCO3 (75 mL). The organic layer was extracted, washed with satd. aq. NaHCO3 (75 mL), dried over Na2SO4, and concentrated to give solid 2,2-dimethyl-N-(4-methyl-pyridin-2-yl)-propionamide (42 g, 0.22 mol). 1H NMR (CDCl3) δ 8.09 (m, 2 H), 7.93 (br s, 1 H), 6.83 (m, 1 H), 2.33 (s, 3H), 1.29 (s, 9H).
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30 g
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300 mL
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TEA
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38 mL
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100 mL
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75 mL
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